2,3-Dimethyl-6-nitroquinoxalin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-nitroquinoxalin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of two methyl groups at positions 2 and 3, a nitro group at position 6, and an amine group at position 5 on the quinoxaline ring.
Preparation Methods
The synthesis of 2,3-Dimethyl-6-nitroquinoxalin-5-amine typically involves the reaction of 2,3-dimethylquinoxaline with nitric acid to introduce the nitro group at position 6. The amine group at position 5 can be introduced through a subsequent reaction with ammonia or an amine derivative. Industrial production methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
2,3-Dimethyl-6-nitroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents.
Scientific Research Applications
2,3-Dimethyl-6-nitroquinoxalin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has shown that quinoxaline derivatives, including this compound, have potential anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-nitroquinoxalin-5-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and receptors, disrupting cellular processes and leading to cell death .
Comparison with Similar Compounds
2,3-Dimethyl-6-nitroquinoxalin-5-amine is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:
Quinoxaline: The parent compound with no substituents.
2,3-Dimethylquinoxaline: Lacks the nitro and amine groups.
6-Nitroquinoxaline: Lacks the methyl and amine groups. These similar compounds share some pharmacological properties but differ in their specific activities and applications.
Properties
CAS No. |
57436-92-7 |
---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2,3-dimethyl-6-nitroquinoxalin-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-5-6(2)13-10-7(12-5)3-4-8(9(10)11)14(15)16/h3-4H,11H2,1-2H3 |
InChI Key |
CGRRTSSFNJCXJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC(=C2N)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.